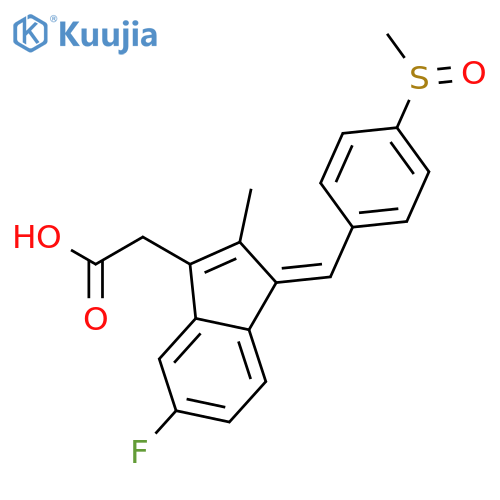Cas no 53933-60-1 (trans-Sulindac)

trans-Sulindac structure
商品名:trans-Sulindac
trans-Sulindac 化学的及び物理的性質
名前と識別子
-
- trans-Sulindac
- {5-Fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-y l}acetic acid
- (Z)-5-fluoro-2-methyl-1-{[4-(methylsulfinyl) phenyl]methylene}-1H-indene-3-acetic a
- 5-Fluoro-2-methoxy-3-pyridine carboxaldehyde
- 5-fluoro-2-methoxynicotinaldehyde
- 5-fluoro-2-methoxy-pyridine-3-carbaldehyde
- 5-Fluoro-2-methoxypyridine-3-carboxaldehyde
- 5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)-3-indenyl acetic acid
- 5-fluoro-2-methyl-1-{[4-(methylsulfinyl)-phenyl]methylene}-1H-indene-3-acetic acid
- 5-Fluoro-3-formyl-2-methoxypyridine
- (E)-5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic acid
- 5NVO8803F9
- R-Sulindac Sulfoxide
- STK802068
- HMS2233D04
- cis-5-Fluoro-2-methyl-1-[4-(methylsulfinyl)benZylidene]indene-3-acetic acid
- (E)-(1)-5-Fluoro-2-methyl-1-((4-(methylsulphinyl)phenyl)methylene)-1H-indene-3-acetic acid
- AKOS004119989
- HMS1568O07
- MK 231
- MLS002207124
- (Z)-5-Fluoro-2-methyl-1-[p-(methylsulfinyl)benzylidene]indene-3-acetic acid
- 2-(5-Fluoro-2-methyl-1-(4-(methylsulfinyl)benzylidene)-1H-inden-3-yl)acetic acid
- SULINDAC, TRANS-(+/-)-
- 2-[(3E)-6-fluoro-2-methyl-3-(4-methylsulfinylbenzylidene)inden-1-yl]acetic acid
- 1H-INDENE-3-ACETIC ACID, 5-FLUORO-2-METHYL-1-((4-(METHYLSULFINYL)PHENYL)METHYLENE)-, (1E)-
- Sulindac (Clinoril)
- {(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetic acid
- UNII-5NVO8803F9
- 49627-22-7
- (E)-(5-FLUORO-2-METHYL-1-(4-(METHYLSULFINYL)BENZYLIDENE)-1H-INDEN-3-YL)ACETIC ACID
- 2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]-1-indenyl]acetic acid
- CHEMBL1376
- Q27262612
- 38194-50-2
- BRD-A03427350-001-01-3
- NS00088652
- 32004-68-5
- SULINDAC RELATED COMPOUND A (20 MG) (TRANS-SULINDAC)
- SULINDAC IMPURITY A (EP IMPURITY)
- SULINDAC IMPURITY A [EP IMPURITY]
- ((1Z)-5-Fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl)acetic acid
- 1H-Indene-3-aceticacid, 5-fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-, (1Z)-
- EINECS 258-873-0
- Reumyl
- Prestwick2_000073
- AC-4550
- Prestwick_456
- 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-((4-(methylsulfinyl)phenyl)methylene)-, (E)-
- SCHEMBL755984
- DTXSID90860554
- SMR000043852
- BDBM54707
- 2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid
- NCGC00188951-01
- [(1E)-5-fluoro-2-methyl-1-{[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl]acetic acid
- (E)-2-(5-fluoro-2-methyl-1-(4-(methylsulfinyl)benzylidene)-1H-inden-3-yl)acetic acid
- HMS2089J04
- MFCD00599589
- cid_1548885
- BBL010958
- (1Z)-5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic acid
- Sulindac sulfoxide
- MLS001304027
- Sulindac, trans-
- 2-[(3E)-6-fluoranyl-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]ethanoic acid
- 53933-60-1
- NS00096946
- UNM-0000306136
-
- インチ: InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+
- InChIKey: MLKXDPUZXIRXEP-RQZCQDPDSA-N
- ほほえんだ: CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
計算された属性
- せいみつぶんしりょう: 356.08800
- どういたいしつりょう: 356.08824374g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 616
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 73.6Ų
じっけんとくせい
- PSA: 73.58000
- LogP: 5.23120
trans-Sulindac 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1642019-20MG |
Sulindac Related Compound A |
53933-60-1 | 20mg |
¥11826.94 | 2025-01-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1642019-20MG |
53933-60-1 | 20MG |
¥15971.65 | 2023-01-05 | |||
| SHENG KE LU SI SHENG WU JI SHU | sc-506182-1 mg |
trans-Sulindac, |
53933-60-1 | 1mg |
¥3,384.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-506182-1mg |
trans-Sulindac, |
53933-60-1 | 1mg |
¥3384.00 | 2023-09-05 |
trans-Sulindac 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846
53933-60-1 (trans-Sulindac) 関連製品
- 9000-14-0(Resins, copals)
- 38194-50-2(Sulindac)
- 32004-67-4(Sulindac sulfide)
- 59864-04-9(Sulindac Sulfone)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
